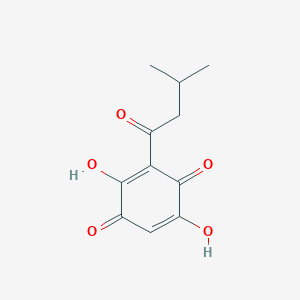![molecular formula C10H16Br2O B12578191 (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 603966-41-2](/img/structure/B12578191.png)
(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,4S)-5,5-ジブロモ-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-オールは、そのユニークな構造と化学的特性によって特徴付けられる二環式有機化合物です。この化合物は、2つの臭素原子と3つのメチル基がビシクロ[2.2.1]ヘプタン骨格に結合していることが特徴であり、さまざまな化学研究や応用のための興味深い対象となっています。
準備方法
合成経路と反応条件
(1S,2R,4S)-5,5-ジブロモ-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-オールの合成は、通常、1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-オールの臭素化を伴います。反応は、臭素原子が所望の位置に選択的に付加されるように、制御された条件下で行われます。このプロセスで使用される一般的な試薬には、臭素 (Br2) と四塩化炭素 (CCl4) やクロロホルム (CHCl3) などの適切な溶媒が含まれます。反応は通常、低温で行われ、過剰な臭素化を防ぎ、目的の生成物を高収率で得ることができます。
工業的生産方法
工業的な設定では、(1S,2R,4S)-5,5-ジブロモ-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-オールの製造には、連続フローリアクターを使用した大規模な臭素化プロセスが含まれる場合があります。これらのリアクターは、温度、圧力、試薬濃度などの反応条件を精密に制御できるため、製品の品質が一定で、効率が高いことが保証されます。
化学反応の分析
反応の種類
(1S,2R,4S)-5,5-ジブロモ-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-オールは、次のようなさまざまな化学反応を起こします。
置換反応: 臭素原子は、求核置換反応によって他の求核剤で置換することができます。
酸化反応: ヒドロキシル基は、対応するケトンまたはアルデヒドを生成するように酸化することができます。
還元反応: この化合物は、臭素原子を脱離させる還元を受けることができ、親の炭化水素を生成します。
一般的な試薬と条件
置換反応: 一般的な試薬には、水酸化ナトリウム (NaOH) やシアン化カリウム (KCN) などの求核剤が含まれ、塩基性条件下で使用されます。
酸化反応: 過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの酸化剤が使用されます。
還元反応: 水素化リチウムアルミニウム (LiAlH4) や触媒の存在下での水素ガス (H2) などの還元剤が使用されます。
主要な生成物
これらの反応によって生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、NaOH による求核置換では、1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-オールが生成される一方、KMnO4 による酸化では、5,5-ジブロモ-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-オンが生成されます。
科学研究への応用
(1S,2R,4S)-5,5-ジブロモ-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-オールは、いくつかの科学研究に役立ちます。
化学: 有機合成における試薬として、およびより複雑な分子の調製のための出発物質として使用されます。
生物学: この化合物のユニークな構造は、酵素-基質相互作用やタンパク質-リガンド結合を研究するための貴重なツールとなっています。
医学: 特に新薬開発における薬理学的薬剤としての可能性を探求するため、研究が進められています。
産業: 特殊化学品の製造に使用され、さまざまな工業製品の合成における中間体として使用されます。
科学的研究の応用
(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用機序
(1S,2R,4S)-5,5-ジブロモ-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-オールの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、反応条件に応じて、求核剤または求電子剤として作用する可能性があります。臭素原子とヒドロキシル基は、その反応性において重要な役割を果たし、さまざまな化学変換に関与することができます。関与する分子経路には、この化合物のユニークな構造によって促進される、求核置換、酸化、および還元が含まれます。
類似の化合物との比較
類似の化合物
1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-オール: 臭素原子が含まれていない親化合物。
5,5-ジブロモ-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン: ヒドロキシル基を欠いた類似の化合物。
1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-オン: 親化合物の酸化形。
ユニークさ
(1S,2R,4S)-5,5-ジブロモ-1,7,7-トリメチルビシクロ[2.2.1]ヘプタン-2-オールは、二環式骨格に臭素原子とヒドロキシル基の両方が存在することによってユニークです。これらの官能基の組み合わせにより、独特の反応性が付与され、さまざまな化学および生物学的用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: The parent compound without bromine atoms.
5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptane: A similar compound lacking the hydroxyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: An oxidized form of the parent compound.
Uniqueness
(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to the presence of both bromine atoms and a hydroxyl group on the bicyclic framework. This combination of functional groups imparts distinct reactivity and makes it a versatile compound for various chemical and biological applications.
特性
CAS番号 |
603966-41-2 |
|---|---|
分子式 |
C10H16Br2O |
分子量 |
312.04 g/mol |
IUPAC名 |
(1S,2R,4S)-5,5-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H16Br2O/c1-8(2)6-4-7(13)9(8,3)5-10(6,11)12/h6-7,13H,4-5H2,1-3H3/t6-,7+,9+/m0/s1 |
InChIキー |
DVHSBNGKSQLGDX-LKEWCRSYSA-N |
異性体SMILES |
C[C@]12CC([C@H](C1(C)C)C[C@H]2O)(Br)Br |
正規SMILES |
CC1(C2CC(C1(CC2(Br)Br)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


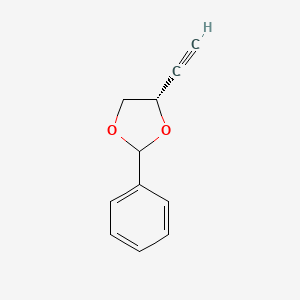

![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
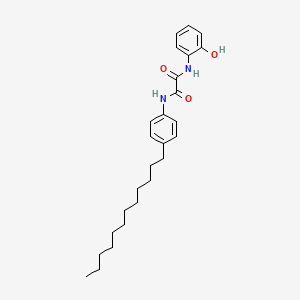
![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)
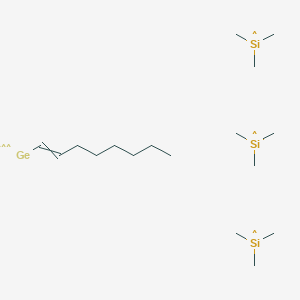
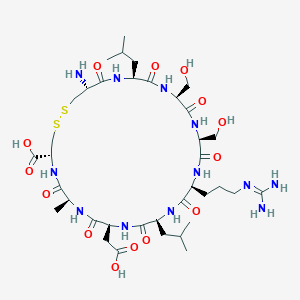

![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
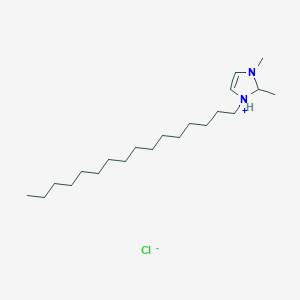
![2-[2-(2-Cyclopentyl-ethyl)-quinazolin-4-ylsulfanyl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B12578177.png)
